N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine
Description
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine is a complex organic compound that features a pyridine ring substituted with a difluoromethyl group, an ethyl group, and a chromen-3-amine moiety
Properties
IUPAC Name |
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c1-11(13-6-7-15(18(19)20)21-9-13)22-14-8-12-4-3-5-16(23-2)17(12)24-10-14/h3-7,9,11,14,18,22H,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAXQHSYZVCRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)F)NC2CC3=C(C(=CC=C3)OC)OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine typically involves multiple steps, starting with the preparation of the pyridine ring and the chromen-3-amine moiety. The difluoromethyl group can be introduced via difluoromethylation reactions, which often require specific reagents and catalysts . The reaction conditions may include the use of solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Mechanism of Action
The mechanism by which N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The pathways involved could include signal transduction cascades or metabolic processes, depending on the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyridine derivatives and chromen-3-amine analogs. Examples might include:
Difluoromethyl phenyl sulfide: Known for its lipophilicity and hydrogen bond donor properties.
Pyrimidinamine derivatives: These compounds also exhibit significant biological activity and are used in various applications.
Uniqueness
What sets N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-8-methoxy-3,4-dihydro-2H-chromen-3-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
